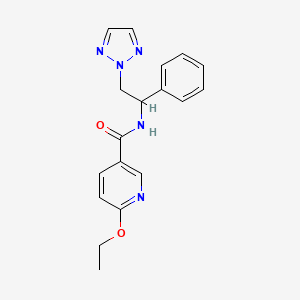

6-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide

Description

Properties

IUPAC Name |

6-ethoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-2-25-17-9-8-15(12-19-17)18(24)22-16(13-23-20-10-11-21-23)14-6-4-3-5-7-14/h3-12,16H,2,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSVVIATRZJTKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide typically involves a multi-step process:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition) under mild conditions.

-

Nicotinamide Derivative Formation: : The nicotinamide moiety can be introduced through a nucleophilic substitution reaction where the triazole-containing intermediate reacts with an ethoxy-substituted nicotinic acid derivative.

-

Final Coupling: : The final step involves coupling the triazole intermediate with the nicotinamide derivative under appropriate conditions, often using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

-

Reduction: : Reduction reactions can target the nitro group (if present) or the triazole ring, potentially leading to the formation of amine derivatives.

-

Substitution: : The phenyl and ethoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).

Major Products

Oxidation: Aldehyde or carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 6-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide exhibits several pharmacological activities:

-

Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. For instance, in vitro assays have demonstrated significant reductions in cell viability across various cancer cell lines.

- Case Study : A study on MCF-7 breast cancer cells showed a dose-dependent decrease in viability with an IC50 value around 15 µM after 48 hours of treatment.

-

Anti-inflammatory Effects : The compound has shown potential in reducing pro-inflammatory cytokines in cell-based assays, indicating its utility for inflammatory diseases.

- Case Study : In models of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound resulted in over a 50% reduction in TNF-alpha and IL-6 levels at a concentration of 10 µM.

-

Neuroprotective Properties : Studies suggest that this compound may protect neuronal cells from oxidative stress, which is beneficial for neurodegenerative conditions.

- Case Study : In neuroblastoma cell lines exposed to oxidative stress, treatment led to a marked decrease in reactive oxygen species (ROS), highlighting its neuroprotective potential.

Potential Applications

Given its diverse biological activities, this compound holds promise for several applications:

| Application Type | Description |

|---|---|

| Anticancer Therapy | Targeting specific cancer cell lines for treatment. |

| Anti-inflammatory Agents | Potential use in treating chronic inflammatory diseases. |

| Neuroprotective Treatments | Possible applications in neurodegenerative disease therapies. |

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Triazole-Acetamide Linkages

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and derivatives (6b–6c) share the triazole-acetamide framework but differ in substituents (Table 1). Key distinctions include:

- Substituent Effects : The target compound’s ethoxy-nicotinamide core contrasts with the naphthyloxy and nitro-substituted phenyl groups in 6b–6c . The ethoxy group (electron-donating) may reduce reactivity compared to nitro groups (electron-withdrawing), influencing solubility and metabolic stability.

- Spectral Data : The triazole C–H stretch in IR (~3150–3300 cm⁻¹) and aromatic proton signals in NMR (δ 7.2–8.6 ppm) are consistent across triazole-containing compounds. However, the ethoxy group in the target compound would introduce distinct C–O stretching (~1250 cm⁻¹) and upfield shifts for adjacent protons .

Table 1: Structural and Spectral Comparison

*Predicted based on analogous structures.

Physicochemical and Pharmacological Implications

- Bioactivity : Benzothiazole acetamides () exhibit pharmacological relevance, suggesting the target compound’s nicotinamide core could similarly interact with enzymes like NAD+-dependent targets . The triazole moiety may improve binding affinity over simpler amides.

Crystallographic and Computational Analysis

- Structural Refinement : Programs like SHELXL () are critical for resolving triazole-containing structures. The target compound’s conformation could be compared to analogues like 6a, where crystal packing is influenced by triazole π-stacking .

Biological Activity

6-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide is a synthetic compound belonging to the class of nicotinamide derivatives. The incorporation of a triazole moiety in its structure suggests significant potential for various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound based on diverse research findings, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves multiple steps starting from nicotinamide and various triazole derivatives. Key methods include:

- Reagents : Use of dimethylformamide (DMF) as a solvent.

- Characterization Techniques : Nuclear Magnetic Resonance (NMR), High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Anticancer Activity

Research has demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies indicate that derivatives containing triazole rings can enhance activity against various cancer cell lines due to their ability to induce apoptosis and inhibit microtubule polymerization .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D | 0.082 | Induction of apoptosis |

| 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | MES-SA | 0.21 | G(2)/M phase arrest |

| 6-ethoxy-N-(1-phenyl-2-(triazol-2-yl)ethyl)nicotinamide | MCF7 | TBD | TBD |

Antimicrobial Properties

The triazole moiety is known for its broad-spectrum antimicrobial activity. Compounds similar to this compound have been investigated for their efficacy against various bacterial and fungal strains. This suggests potential applications in treating infections resistant to conventional antibiotics.

Anti-inflammatory Effects

Preliminary studies indicate that nicotinamide derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways. This could make them valuable in treating conditions characterized by chronic inflammation .

The biological effects of this compound are hypothesized to involve several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate caspases leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Evidence suggests that these compounds can cause G(2)/M phase arrest in cancer cells, which is crucial for halting tumor growth.

- Microtubule Inhibition : The ability to inhibit microtubule polymerization may contribute to their anticancer effects .

Case Studies and Research Findings

A notable study explored the efficacy of various N-substituted nicotinamides in inducing apoptosis in breast cancer cells. The results indicated that modifications to the phenyl group significantly influenced potency and selectivity against different cell lines .

Furthermore, a recent investigation into the pharmacological profiles of triazole derivatives highlighted their potential as novel anticancer agents with promising cytotoxicity against multiple cancer cell lines .

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) leveraging the triazole’s π-π stacking and hydrogen-bonding motifs .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electron density around the ethoxy group, influencing bioavailability .

Methodological Insight :

Validate docking results with experimental IC₅₀ values from enzyme inhibition assays .

How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

Advanced Research Question

Apply factorial design to assess:

- Variables : Temperature (20–40°C), catalyst loading (5–15 mol%), solvent ratio (t-BuOH:H₂O, 1:1–5:1) .

- Response Surface Methodology (RSM) : Maximizes yield (>85%) while minimizing copper residues (<0.1 ppm) .

Table 2 : DoE Variables and Outcomes

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 20–40°C | 25°C |

| Catalyst Loading | 5–15 mol% | 10 mol% |

| Solvent Ratio | 1:1–5:1 | 3:1 |

What strategies mitigate challenges in purifying this compound due to polar byproducts?

Advanced Research Question

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile:H₂O gradient) to separate polar impurities .

- Recrystallization : Ethanol-water mixtures (7:3) enhance crystal purity (>98% by HPLC) .

Methodological Insight :

Monitor purification via LC-MS to track impurities with m/z ± 15 Da of the target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.